

Application Notes and Protocols: Phenyltin Trichloride in Stereoselective Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenyltin trichloride*

Cat. No.: *B074287*

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Abstract

Phenyltin trichloride (PhSnCl_3) is an organotin compound with potential applications as a Lewis acid in stereoselective organic synthesis. While less documented than tin(IV) chloride (SnCl_4), its unique steric and electronic properties, conferred by the phenyl group, may offer advantages in controlling the stereochemical outcome of carbon-carbon bond-forming reactions. These notes provide an overview of the potential applications of **phenyltin trichloride** in stereoselective aldol and Michael reactions, including detailed experimental protocols and mechanistic considerations. The information presented is primarily based on the established reactivity of related tin-based Lewis acids, offering a starting point for further investigation into the utility of **phenyltin trichloride** in asymmetric synthesis.

Introduction to Phenyltin Trichloride in Stereoselective Synthesis

Lewis acid-mediated reactions are fundamental to stereoselective synthesis, enabling the construction of complex chiral molecules with high precision. Tin(IV) chloride is a well-established Lewis acid for a variety of stereoselective transformations, including aldol reactions, Michael additions, and glycosylations.^{[1][2][3]} **Phenyltin trichloride**, as a related organotin Lewis acid, is posited to function similarly by activating electrophiles and organizing the transition state to favor the formation of a specific stereoisomer.

The presence of the phenyl group in **phenyltin trichloride** can influence its Lewis acidity and steric bulk compared to tin(IV) chloride. This modification may lead to altered reactivity and selectivity profiles, potentially providing a valuable tool for fine-tuning stereoselective reactions.

Physicochemical Properties of **Phenyltin Trichloride**[4][5]

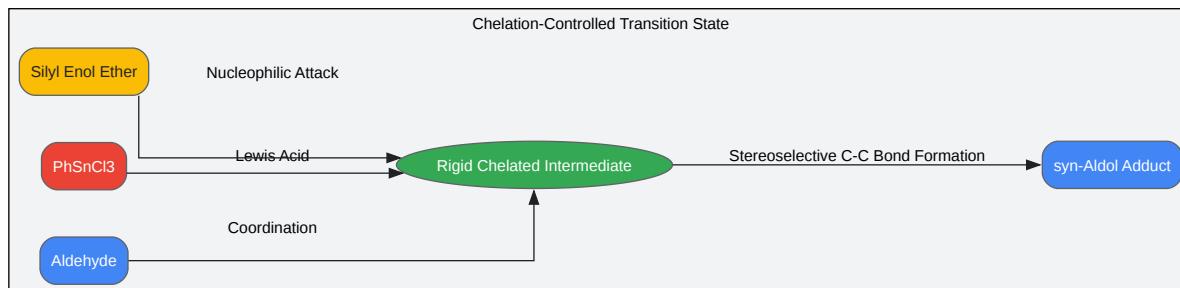
Property	Value
Molecular Formula	C ₆ H ₅ Cl ₃ Sn
Molecular Weight	302.17 g/mol
Appearance	Colorless to light yellow liquid
Boiling Point	142-143 °C at 25 mmHg
Density	1.839 g/mL at 25 °C

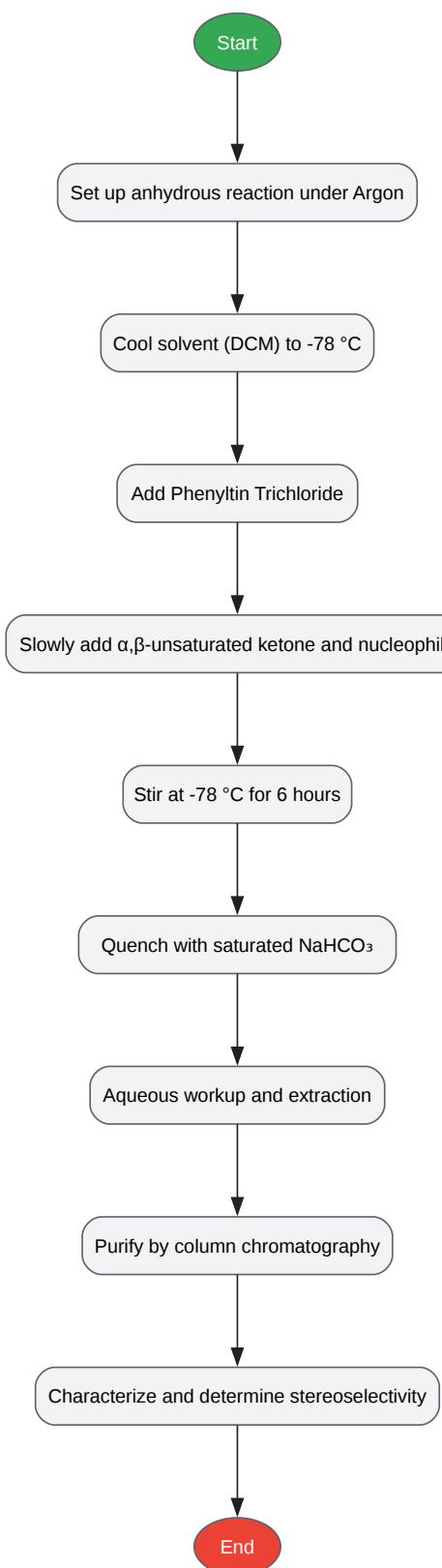
Proposed Application: Stereoselective Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a classic carbon-carbon bond-forming reaction that can be rendered stereoselective through the use of a Lewis acid catalyst.[6][7] **Phenyltin trichloride** is proposed as a potential Lewis acid catalyst for this transformation, activating an aldehyde electrophile for nucleophilic attack by a silyl enol ether. The stereochemical outcome is dictated by the geometry of the enolate and the nature of the Lewis acid-mediated transition state.

Proposed Mechanism: Chelation vs. Non-Chelation Control

The stereoselectivity of the **phenyltin trichloride**-mediated Mukaiyama aldol reaction is likely governed by either a chelated or a non-chelated transition state, depending on the substrate and reaction conditions. In substrates with a chelating group (e.g., an α -alkoxy group), a rigid cyclic transition state can form, leading to high diastereoselectivity.





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- To cite this document: BenchChem. [Application Notes and Protocols: Phenyltin Trichloride in Stereoselective Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b074287#phenyltin-trichloride-in-stereoselective-synthesis>

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